molecular formula C15H12F3NO2 B5228690 1,3-benzodioxol-5-yl[4-(trifluoromethyl)benzyl]amine

1,3-benzodioxol-5-yl[4-(trifluoromethyl)benzyl]amine

Cat. No. B5228690
M. Wt: 295.26 g/mol
InChI Key: FUCDZMWHDCPGSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-benzodioxol-5-yl[4-(trifluoromethyl)benzyl]amine, also known as TFMDBA, is a chemical compound that has gained significant attention in scientific research in recent years. TFMDBA is a selective serotonin reuptake inhibitor (SSRI) that has been shown to have potential therapeutic applications in the treatment of various mental health disorders.

Mechanism of Action

The mechanism of action of 1,3-benzodioxol-5-yl[4-(trifluoromethyl)benzyl]amine involves the selective inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting SERT, 1,3-benzodioxol-5-yl[4-(trifluoromethyl)benzyl]amine increases the concentration of serotonin in the synaptic cleft, leading to increased activation of serotonin receptors and subsequent modulation of mood and behavior.
Biochemical and Physiological Effects:
1,3-benzodioxol-5-yl[4-(trifluoromethyl)benzyl]amine has been shown to have significant biochemical and physiological effects in animal models. The compound has been shown to increase the concentration of serotonin in the brain, leading to increased activation of serotonin receptors and subsequent modulation of mood and behavior. 1,3-benzodioxol-5-yl[4-(trifluoromethyl)benzyl]amine has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1,3-benzodioxol-5-yl[4-(trifluoromethyl)benzyl]amine for lab experiments is its high purity and yield, making it a viable option for scientific research. However, one limitation of 1,3-benzodioxol-5-yl[4-(trifluoromethyl)benzyl]amine is its potential toxicity, which may limit its use in certain experiments. Additionally, 1,3-benzodioxol-5-yl[4-(trifluoromethyl)benzyl]amine may have off-target effects on other neurotransmitter systems, which may complicate the interpretation of results.

Future Directions

There are several future directions for the study of 1,3-benzodioxol-5-yl[4-(trifluoromethyl)benzyl]amine. One potential direction is the investigation of its therapeutic potential in the treatment of other mental health disorders, such as bipolar disorder and schizophrenia. Additionally, further studies are needed to elucidate the precise mechanism of action of 1,3-benzodioxol-5-yl[4-(trifluoromethyl)benzyl]amine and its potential off-target effects. Finally, the development of more selective and potent SSRIs based on the structure of 1,3-benzodioxol-5-yl[4-(trifluoromethyl)benzyl]amine may lead to the development of more effective treatments for mental health disorders.

Synthesis Methods

The synthesis of 1,3-benzodioxol-5-yl[4-(trifluoromethyl)benzyl]amine involves a multi-step process that begins with the reaction of 4-trifluoromethylbenzyl chloride with sodium hydride to form the corresponding benzyl sodium salt. This salt is then reacted with 1,3-benzodioxole-5-carbaldehyde to form the final product, 1,3-benzodioxol-5-yl[4-(trifluoromethyl)benzyl]amine. The synthesis of 1,3-benzodioxol-5-yl[4-(trifluoromethyl)benzyl]amine has been optimized to produce high yields and purity, making it a viable option for scientific research.

Scientific Research Applications

1,3-benzodioxol-5-yl[4-(trifluoromethyl)benzyl]amine has been studied extensively for its potential therapeutic applications in the treatment of various mental health disorders, including depression, anxiety, and obsessive-compulsive disorder (OCD). The compound has been shown to selectively inhibit the reuptake of serotonin, a neurotransmitter that plays a critical role in regulating mood and behavior. This selective inhibition of serotonin reuptake has been shown to have antidepressant and anxiolytic effects in animal models.

properties

IUPAC Name

N-[[4-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO2/c16-15(17,18)11-3-1-10(2-4-11)8-19-12-5-6-13-14(7-12)21-9-20-13/h1-7,19H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCDZMWHDCPGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-amine

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